1,3-Dibromo-5,7-dimethyladamantane

説明

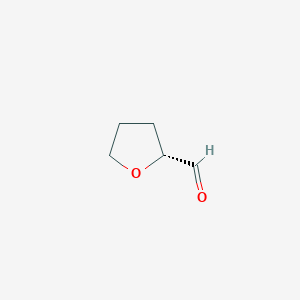

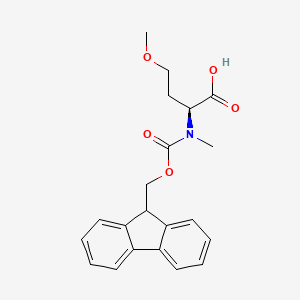

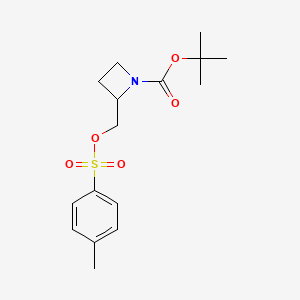

“1,3-Dibromo-5,7-dimethyladamantane” is a chemical compound with the molecular formula C12H18Br2 . It is derived from adamantane, a type of polycyclic alkane .

Synthesis Analysis

The synthesis of “this compound” involves a C-H insertion reaction with phenylchlorocarbene . The process includes adding bromine, iron powder, and 1,2-dichloroethane to a reaction bottle, heating the mixture, and then slowly adding 1,3-dimethyladamantane .

Molecular Structure Analysis

The molecular structure of “this compound” includes two bromine atoms attached to the carbon atoms of the adamantane structure . It contains a total of 34 bonds, including 16 non-H bonds, 4 six-membered rings, and 3 eight-membered rings .

Chemical Reactions Analysis

“this compound” undergoes a C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 322.079 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 292.0±13.0 °C at 760 mmHg, and a flash point of 148.8±19.1 °C . Its refractive index is 1.633 .

科学的研究の応用

Thermodynamic Properties

1,3-Dibromo-5,7-dimethyladamantane (DBDMA) shows significance in the study of thermodynamic properties. Research has investigated the heat capacity of similar compounds like 1,3-dimethyladamantane (DMA), revealing insights into their phase transitions and thermodynamic functions. Such studies are crucial for understanding the behavior of these substances under various temperature conditions, which can be applicable in material science and chemical engineering (Varushchenko et al., 2005).

Photoinitiated Oxidation

The oxidation processes of adamantane derivatives, including DBDMA, are pivotal in chemical research. For instance, the photoinitiated oxidation of 1,3-dimethyladamantane has been studied, providing insights into the reactions of adamantane derivatives with air oxygen in the presence of metal complexes. Such studies highlight the potential of these compounds in organic synthesis and catalysis (Nekhayev et al., 1995).

Phase Transition Studies

Investigations into the order–disorder phase transitions of adamantane derivatives, including DBDMA, are important for understanding molecular dynamics and structural transformations. This research can inform the development of new materials with unique properties (Huang et al., 1991).

Synthesis of Organic Compounds

DBDMA plays a role in the synthesis of various organic compounds, such as ortho-Adamantylphenols. This application is critical in organic chemistry for developing new molecules and materials (Takaku et al., 1971).

Thermal Stability Analysis

Understanding the thermal stability of adamantane derivatives, including DBDMA, is essential for their application in high energy-density fuels and other materials that require heat resistance. Research in this area contributes to the development of safer and more efficient materials (Qin et al., 2014).

作用機序

Target of Action

It’s known that this compound is used as a starting material in the synthesis of various biologically active compounds .

Mode of Action

1,3-Dibromo-5,7-dimethyladamantane undergoes a reaction with fuming nitric acid to give mixtures of products with a 2-oxaadamantane skeleton . This reaction involves the transformation of the adamantane skeleton, which is a unique and synthetically accessible polyfunctional derivative .

Biochemical Pathways

The transformation of the adamantane skeleton during its reaction with fuming nitric acid suggests that it may influence pathways involving the 2-oxaadamantane derivatives .

Pharmacokinetics

Its molecular weight of 322079 may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound can be used to synthesize derivatives exhibiting a broad spectrum of biological activity .

Action Environment

The reaction of this compound with fuming nitric acid suggests that its action may be influenced by the presence of strong acids .

Safety and Hazards

特性

IUPAC Name |

1,3-dibromo-5,7-dimethyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKEBIXYLMOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)

![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)

![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)

![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)

![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)